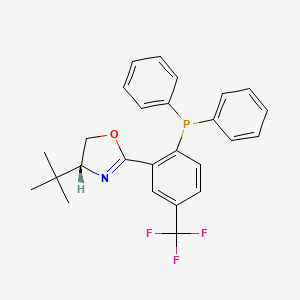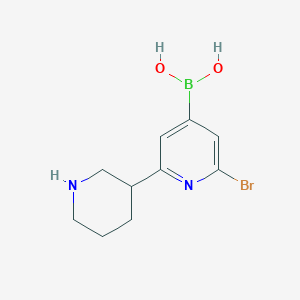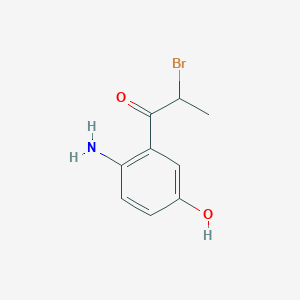
1-(2-Amino-5-hydroxyphenyl)-2-bromopropan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Amino-5-hydroxyphenyl)-2-bromopropan-1-one is an organic compound with the molecular formula C9H10BrNO2 It is a brominated derivative of 1-(2-Amino-5-hydroxyphenyl)propan-1-one, which is known for its applications in various fields of scientific research
Preparation Methods
The synthesis of 1-(2-Amino-5-hydroxyphenyl)-2-bromopropan-1-one typically involves the bromination of 1-(2-Amino-5-hydroxyphenyl)propan-1-one. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position. One common method involves the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction is usually conducted at room temperature or slightly elevated temperatures to achieve optimal yields .
Chemical Reactions Analysis
1-(2-Amino-5-hydroxyphenyl)-2-bromopropan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the brominated compound to its corresponding amine or alcohol derivatives. Typical reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom in the compound can be substituted with other nucleophiles such as hydroxide ions (OH-), amines, or thiols. This reaction is often carried out in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Scientific Research Applications
1-(2-Amino-5-hydroxyphenyl)-2-bromopropan-1-one has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(2-Amino-5-hydroxyphenyl)-2-bromopropan-1-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its chemical structure and the nature of the target. For example, it may inhibit enzymes involved in cell proliferation, leading to potential anticancer effects . The exact molecular targets and pathways are still under investigation, and further research is needed to fully elucidate its mechanism of action.
Comparison with Similar Compounds
1-(2-Amino-5-hydroxyphenyl)-2-bromopropan-1-one can be compared with other similar compounds such as:
1-(2-Amino-5-hydroxyphenyl)propan-1-one: This compound lacks the bromine atom and has different chemical reactivity and biological properties.
1-(2-Amino-5-hydroxyphenyl)ethanone: This compound has a shorter carbon chain and different chemical and biological characteristics.
2-Amino-5-hydroxypropiophenone: This compound is structurally similar but lacks the bromine atom, leading to different reactivity and applications.
Properties
Molecular Formula |
C9H10BrNO2 |
|---|---|
Molecular Weight |
244.08 g/mol |
IUPAC Name |
1-(2-amino-5-hydroxyphenyl)-2-bromopropan-1-one |
InChI |
InChI=1S/C9H10BrNO2/c1-5(10)9(13)7-4-6(12)2-3-8(7)11/h2-5,12H,11H2,1H3 |
InChI Key |
PPPLJAKYCKESSR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)C1=C(C=CC(=C1)O)N)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


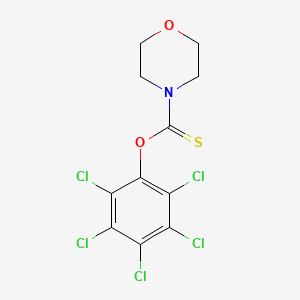
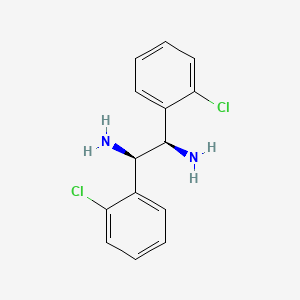
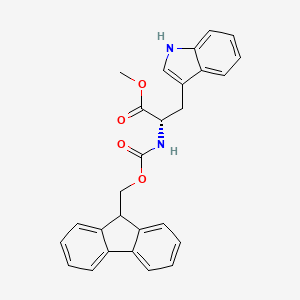
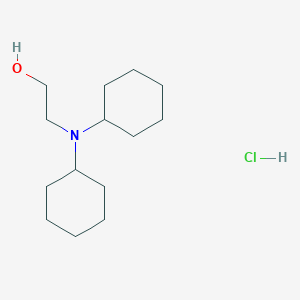
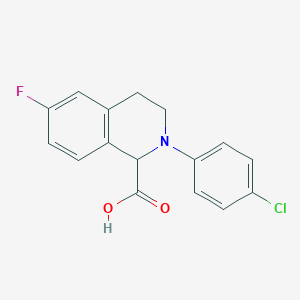
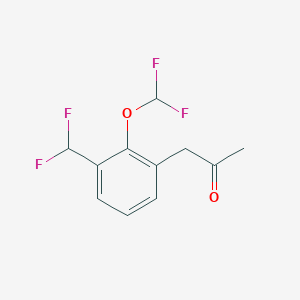
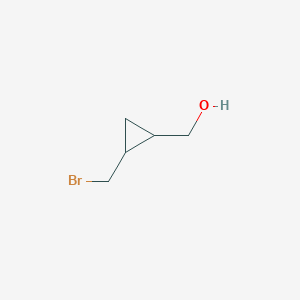
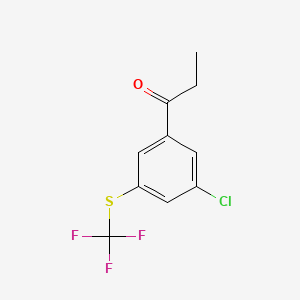
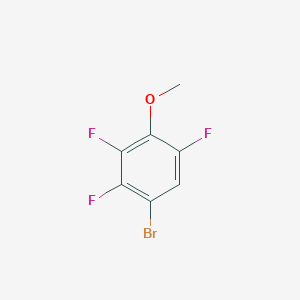
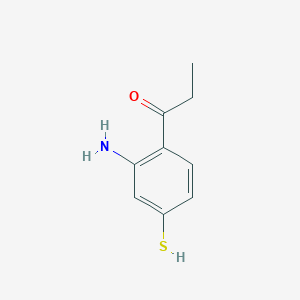
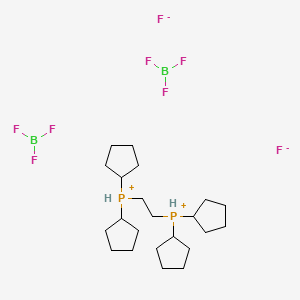
![3-(2-Chloropyrimidin-4-yl)pyrazolo[1,5-b]pyridazine](/img/structure/B14070670.png)
